molecular formula C24H34N2O6 B14033608 (R)-2-benzyl 8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3,8-tricarboxylate

(R)-2-benzyl 8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3,8-tricarboxylate

Cat. No.: B14033608
M. Wt: 446.5 g/mol
InChI Key: BCBIQMHQHLQBRY-LJQANCHMSA-N
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Description

®-2-benzyl 8-tert-butyl 3-ethyl 2,8-diazaspiro[45]decane-2,3,8-tricarboxylate is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-benzyl 8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3,8-tricarboxylate typically involves multi-step organic reactions. The starting materials often include benzylamine, tert-butyl acrylate, and ethyl diazoacetate. The key steps in the synthesis include:

    Formation of the spirocyclic core: This is achieved through a cyclization reaction involving the diazo compound and the acrylate.

    Introduction of the benzyl group: This step involves a nucleophilic substitution reaction where benzylamine is introduced.

    Esterification: The final step involves esterification to introduce the carboxylate groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-2-benzyl 8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3,8-tricarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzylamine in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, ®-2-benzyl 8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3,8-tricarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, ®-2-benzyl 8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3,8-tricarboxylate is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its spirocyclic structure may impart desirable characteristics such as stability and rigidity.

Mechanism of Action

The mechanism of action of ®-2-benzyl 8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3,8-tricarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-benzyl 8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3,8-tricarboxylate is unique due to its specific combination of functional groups and its spirocyclic structure. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H34N2O6

Molecular Weight

446.5 g/mol

IUPAC Name

2-O-benzyl 8-O-tert-butyl 3-O-ethyl (3R)-2,8-diazaspiro[4.5]decane-2,3,8-tricarboxylate

InChI

InChI=1S/C24H34N2O6/c1-5-30-20(27)19-15-24(11-13-25(14-12-24)21(28)32-23(2,3)4)17-26(19)22(29)31-16-18-9-7-6-8-10-18/h6-10,19H,5,11-17H2,1-4H3/t19-/m1/s1

InChI Key

BCBIQMHQHLQBRY-LJQANCHMSA-N

Isomeric SMILES

CCOC(=O)[C@H]1CC2(CCN(CC2)C(=O)OC(C)(C)C)CN1C(=O)OCC3=CC=CC=C3

Canonical SMILES

CCOC(=O)C1CC2(CCN(CC2)C(=O)OC(C)(C)C)CN1C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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